
4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C12H19NO4 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring containing one nitrogen atom and one oxygen atom
Méthodes De Préparation
The synthesis of 4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with cyclopentylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its morpholine ring is a common motif in many pharmaceuticals, making it a promising scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
4-(2-Cyclopentylacetyl)morpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:
Morpholine-4-carboxylic acid: This compound has a similar structure but lacks the cyclopentylacetyl group. It is used in various chemical and pharmaceutical applications.
4-(2-Bromophenyl)morpholine-2-carboxylic acid: This derivative contains a bromophenyl group instead of a cyclopentylacetyl group. It is studied for its potential biological activities.
4-[(2-Methoxyphenyl)morpholine-2-carboxylic acid: This compound has a methoxyphenyl group and is used in the synthesis of other organic molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-(2-cyclopentylacetyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-11(7-9-3-1-2-4-9)13-5-6-17-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Clé InChI |
CPKOAZHMZZBEGT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(=O)N2CCOC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


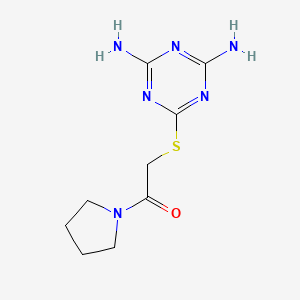
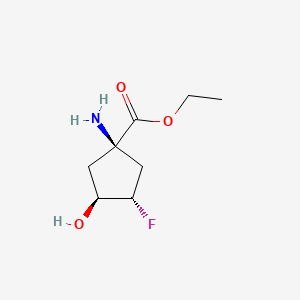
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)
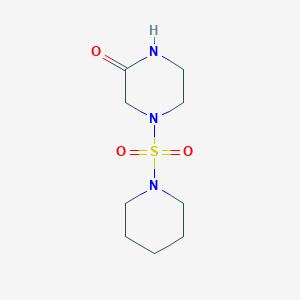
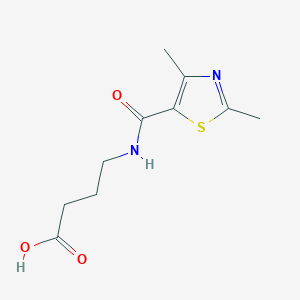


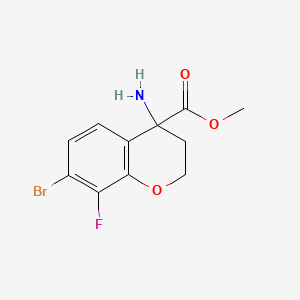
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
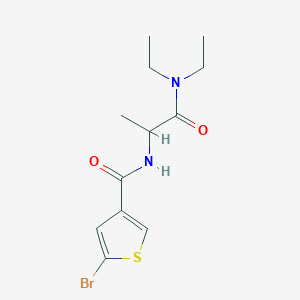
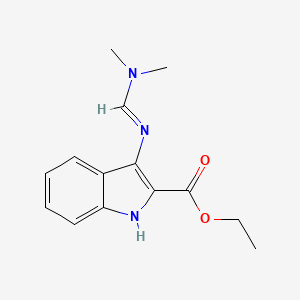


![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
